

Spectroscopic comparison of 2-Amino-3,5-dichlorobenzonitrile derivatives

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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

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A Spectroscopic Comparative Analysis of **2-Amino-3,5-dichlorobenzonitrile** and Its Halogenated Derivatives for Researchers and Drug Development Professionals.

This guide offers an objective spectroscopic comparison of **2-Amino-3,5-dichlorobenzonitrile** and its derivatives. It is designed for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies to inform compound selection and characterization in research and development. Due to the limited availability of a complete public dataset for a full series of **2-Amino-3,5-dichlorobenzonitrile** derivatives, this guide utilizes available data for the parent compound, its dibromo-analogue, and related dihalogenated aminobenzoic acids to illustrate key spectroscopic trends.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **2-Amino-3,5-dichlorobenzonitrile** and related halogenated derivatives.

Table 1: Infrared (IR) Spectroscopy Data (cm^{-1}) of 2-Amino-3,5-dihalobenzonitriles and Related Compounds

Functional Group	Characteristic Vibration	2-Amino-3,5-dichlorobenzonitrile[1][2]	2-Amino-3,5-dibromobenzonitrile[3][4]	2-Amino-3,5-diiodobenzoic Acid[5]
Amine (N-H)	Symmetric Stretch	3381	~3380	3387
Asymmetric Stretch	3481	~3480	3480	
Nitrile (C≡N)	Stretch	2230	~2230	N/A (COOH group instead)
Carbonyl (C=O)	Stretch	N/A	N/A	1664
Aromatic (C=C)	Stretch	1618, 1560, 1466, 1419	Not specified	1599, 1558
C-N	Stretch	1313	Not specified	1303
C-Cl	Stretch	864, 692	N/A	N/A
C-Br	Stretch	N/A	Not specified	N/A
C-I	Stretch	N/A	N/A	Not specified

Note: Data for 2-Amino-3,5-dibromobenzonitrile is based on typical values and supplier data, as detailed research publications with full assignments were not available. Data for the diiodo-derivative is for the corresponding benzoic acid, which lacks the nitrile group but provides insight into the effects of heavier halogens on the amine and aromatic vibrations.

Table 2: UV-Visible Spectroscopy Data of 2-Amino-3,5-dihalobenzoic Acid Derivatives

Compound	Solvent	λmax (nm)[5]	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)[5]
2-Amino-3,5-dibromobenzoic Acid	Ethanol	237, 331	21130, 3190
2-Amino-3,5-diiodobenzoic Acid	Ethanol	240, 345	22010, 3350

Note: A complete UV-Visible dataset for **2-Amino-3,5-dichlorobenzonitrile** was not available in the searched literature. The data for the dibromo- and diiodo-benzoic acid derivatives suggest a bathochromic (red) shift in the absorption maxima as the halogen size increases.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ , ppm) of 2-Amino-3,5-dihalobenzonitrile Derivatives

Compound	Solvent	^1H NMR Signals	^{13}C NMR Signals
2-Amino-3,5-dichlorobenzonitrile	CDCl_3	Aromatic CH: ~7.5-7.8 (m), NH ₂ : ~4.5-5.5 (br s) (Predicted)	Aromatic C, Nitrile CN (Predicted)
2-Amino-3,5-dibromobenzonitrile	CDCl_3	Aromatic CH: 7.78 (d, J=2.2 Hz, 1H), 7.55 (d, J=2.2 Hz, 1H), NH ₂ : 4.87 (br s, 2H)	Not available

Note: Experimental NMR data for **2-Amino-3,5-dichlorobenzonitrile** is not readily available in the public literature. The provided data for the dibromo-derivative is from commercially available sources and may not be fully assigned. The predicted values for the dichloro-derivative are based on standard chemical shift ranges.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra are typically recorded to identify the functional groups present in the molecule.

- **Sample Preparation:** For solid samples, a small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared Spectrometer is used for analysis.

- Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key bands to note are the N-H stretches of the amino group, the C≡N stretch of the nitrile, C=C stretches of the aromatic ring, and the C-X (halogen) stretches.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1×10^{-4} to 1×10^{-5} M.
- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
- Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified, which correspond to electronic transitions, such as $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the aromatic ring and associated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

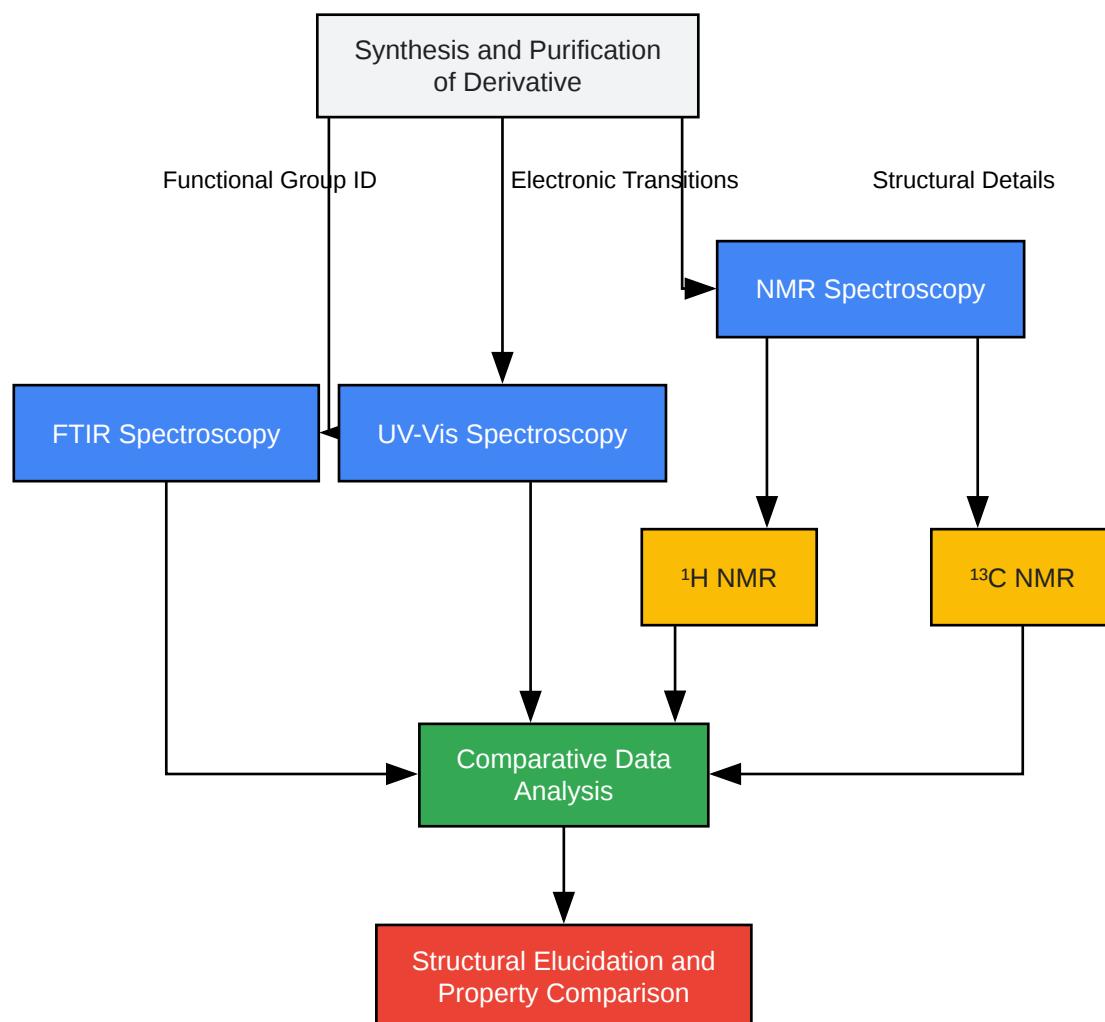
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Analysis:
 - ^1H NMR: The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals provide information about the electronic environment and connectivity of the protons.
 - ^{13}C NMR: The chemical shifts of the signals indicate the different types of carbon atoms in the molecule (e.g., aromatic, nitrile).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a **2-Amino-3,5-dichlorobenzonitrile** derivative.



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Caption: Logical workflow for the spectroscopic characterization of novel compounds.

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